N-(1,3-benzothiazol-2-yl)-3-methylbutanamide
Description
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-11(15)14-12-13-9-5-3-4-6-10(9)16-12/h3-6,8H,7H2,1-2H3,(H,13,14,15) |
InChI Key |
NBRMFMQFVLZHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 2-Aminobenzothiazole
The most widely reported method involves nucleophilic acyl substitution between 2-aminobenzothiazole and 3-methylbutanoyl chloride. This single-step reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, typically using triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Reaction Scheme:
Optimized Conditions:
Coupling Agent-Mediated Synthesis
Alternative protocols employ carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), to activate 3-methylbutanoic acid for amide formation. This method avoids handling corrosive acyl chlorides and is preferred for acid-sensitive substrates.
Procedure:
-
Dissolve 2-aminobenzothiazole (1 equiv) and 3-methylbutanoic acid (1.1 equiv) in dry DCM.
-
Add EDC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
-
Stir under nitrogen at room temperature for 12–16 hours.
-
Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Coupling Agent | EDC |
| Catalyst | DMAP (0.1 equiv) |
| Isolated Yield | 75–80% |
| Purity (HPLC) | ≥98% |
Advanced Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study using a CEM Discover SP system achieved 85% yield in 15 minutes at 80°C with 300 W irradiation.
Advantages:
-
Reduced thermal degradation
-
Improved reproducibility
-
Scalable for high-throughput screening
Solid-Phase Synthesis
Immobilizing 2-aminobenzothiazole on Wang resin enables iterative amide bond formation, particularly useful for combinatorial libraries. After coupling with 3-methylbutanoic acid using HBTU/HOBt, the product is cleaved with trifluoroacetic acid (TFA).
Resin Loading Capacity: 0.8–1.2 mmol/g
Cleavage Efficiency: >90%
Critical Analysis of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (toluene) offer lower yields but higher purity.
Solvent Comparison Table:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 95 |
| DMF | 36.7 | 81 | 89 |
| Toluene | 2.38 | 58 | 98 |
Catalytic Additives
DMAP accelerates acylation by stabilizing the tetrahedral intermediate. N-Hydroxysuccinimide (HOSu) suppresses racemization in chiral variants.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 8.0 Hz, 1H), 7.52 (t, J = 7.5 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 3.02 (m, 1H, CH(CH₃)₂), 1.98 (m, 2H, CH₂), 1.12 (d, J = 6.8 Hz, 6H, 2×CH₃).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N benzothiazole).
Industrial-Scale Considerations
Continuous Flow Reactor Design
A tubular reactor with in-line HCl scrubbing achieves 90% conversion at 50°C with 2-minute residence time. Key parameters:
-
Flow Rate: 5 mL/min
-
Pressure: 2 bar
-
Catalyst: Immobilized lipase (optional)
Waste Management Strategies
-
HCl Neutralization: Ca(OH)₂ slurry generates CaCl₂ for industrial reuse.
-
Solvent Recovery: Distillation recovers >95% DCM.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzothiazol-2-yl)-3-methylbutanamide has been identified as a lead compound in the development of new therapeutic agents. Its benzothiazole moiety is known for its diverse biological activities, including:
- Antimicrobial Activity : The compound exhibits potential as an antimicrobial agent. Research indicates that benzothiazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar properties.
- Anticancer Properties : The compound is being studied for its effects on cancer cells. It may interact with specific molecular targets involved in oncogenesis and apoptosis, thus serving as a potential agent in cancer therapy . Studies have shown that benzothiazole derivatives can inhibit key signaling pathways associated with tumor growth .
Biological Research
In biological research, this compound is explored for its bioactivity:
- Mechanism of Action : The compound's mechanism involves interaction with enzymes and receptors that play critical roles in various biological processes. This includes the potential inhibition of enzymes like tyrosinase, which is significant in hyperpigmentation disorders .
- Therapeutic Potential : Ongoing studies are assessing the compound's efficacy against diseases such as melanoma and other skin conditions by targeting cellular pathways involved in melanin production .
Industrial Applications
Beyond medicinal uses, this compound has applications in materials science:
- Polymer Development : Its chemical stability and reactivity make it suitable for developing new materials such as polymers and coatings. These materials can benefit from the compound's unique properties, enhancing durability and performance in industrial applications.
Case Studies and Research Findings
Numerous studies have documented the applications of this compound:
- Anticancer Efficacy : A study demonstrated that analogs of benzothiazole derivatives significantly inhibited cancer cell proliferation through modulation of specific signaling pathways associated with cell growth and survival .
- Antimicrobial Activity : Research has highlighted the compound's effectiveness against various pathogens, indicating its potential use in developing new antimicrobial agents to combat resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The benzothiazole ring is known to interact with various biological pathways, making it a versatile scaffold in drug design .
Comparison with Similar Compounds
Key Structural Differences
The benzothiazole moiety is a common feature among analogues, but substituents on the amide/urea group and adjacent functional groups vary significantly:
Table 1: Structural Comparison of Benzothiazol-2-yl Derivatives
| Compound Name | Substituent/Functional Group | Key Structural Features |
|---|---|---|
| N-(1,3-Benzothiazol-2-yl)-3-methylbutanamide | 3-Methylbutanamide | Aliphatic amide chain, benzothiazole core |
| N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) | Benzamide | Aromatic amide, planar structure |
| N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea | Urea linkage | Hydrogen-bond donor/acceptor sites |
| 4-(Benzothiazol-2-ylsulfanyl)-N-(thiazol-2-yl)butanamide | Sulfanyl bridge | Thioether linkage, dual heterocyclic cores |
Functional Implications :
- Aliphatic vs.
- Urea vs. Amide Linkages: Urea derivatives (e.g., compound 9 in ) exhibit stronger hydrogen-bonding capabilities, which may explain their pronounced anticancer activity (IC₅₀ = 78.28 μM) compared to amides .
Physicochemical Properties
Crystallinity and Thermal Stability
Benzothiazole amides such as 2-BTBA and its fluorinated analogue 2-BTFBA exhibit distinct crystal packing due to substituent effects:
Table 2: Crystallographic Data
| Compound Name | Lattice Parameters (Å) | Unit Cell Volume (ų) | Key Observations |
|---|---|---|---|
| 2-BTBA | a = 5.9479, b = 16.8568, c = 11.9366 | 1169.13 | Planar benzamide stabilizes π-π stacking |
| 2-BTFBA | a = 5.2216, b = 20.2593, c = 11.3023 | 1195.61 | Fluorine substitution increases polarity |
The target compound’s aliphatic chain may disrupt crystalline packing, reducing thermal stability compared to aromatic analogues .
Solubility and Stability
- This compound: Limited solubility inferred from low availability (8 mg) .
Anticancer Activity
While the target compound lacks reported bioactivity, structural analogues highlight critical trends:
Enzyme Inhibition and Drug Potential
- Thiazolidinone Derivatives: Cycloaddition-synthesized compounds () demonstrated antimicrobial activity, suggesting the benzothiazole-thiazolidinone scaffold’s versatility .
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 3-methylbutanamide group contributes to its chemical reactivity and potential therapeutic applications.
This compound exhibits its biological effects through various mechanisms:
- Antimicrobial Activity : The compound inhibits bacterial enzymes and disrupts cell membrane integrity, leading to cell death. Its interaction with specific receptors modulates signaling pathways that are crucial for bacterial survival.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It may also interfere with key cellular signaling pathways involved in tumor growth and metastasis.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activities of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Cancer Cell Studies : In vitro studies conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced morphological changes characteristic of apoptosis. The compound's IC50 values were notably lower than those observed for conventional chemotherapeutics, indicating a promising therapeutic index.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Aminobenzothiazole | Antibacterial and antifungal | Known for broad-spectrum activity |
| Benzothiazole-2-carboxamide | Investigated for anticancer properties | Focused on specific cancer types |
| N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide | Antimicrobial and anticancer | Enhanced reactivity due to nitro group |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for N-(1,3-benzothiazol-2-yl)-3-methylbutanamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Reacting 3-methylbutanoyl chloride with 2-aminobenzothiazole derivatives under anhydrous conditions (e.g., in dichloromethane or THF).
- Using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .
- Optimizing temperature (40–60°C) and reaction time (6–12 hours) to achieve yields >70%. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation employs:
- X-ray crystallography (using SHELX software for refinement ), which confirms bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
- Spectroscopic techniques :
- IR spectroscopy to identify amide (C=O stretch at ~1660 cm⁻¹) and benzothiazole (C=N stretch at ~1600 cm⁻¹) groups.
- NMR (¹H and ¹³C) to resolve methyl branching (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structure refinement?
- Methodological Answer : Use SHELXL for refinement:
- Apply restraints to disordered regions (e.g., methyl groups) using DFIX and ISOR commands.
- Validate thermal parameters (ADPs) with checkCIF to flag outliers.
- Cross-validate with Hirshfeld surface analysis to confirm hydrogen-bonding patterns .
Q. What strategies address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Dose-response curve normalization : Ensure consistent IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).
- Assay replication : Perform triplicate experiments with blinded controls to minimize batch variability.
- SAR analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) on activity using molecular docking (AutoDock Vina) to identify critical binding interactions .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Use microreactors to enhance mixing and heat transfer, reducing side reactions.
- In-line monitoring : Employ FTIR or HPLC to track reaction progress and automate quenching.
- Green solvents : Substitute DCM with cyclopentyl methyl ether (CPME) for safer large-scale processing .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) to enzymes like topoisomerase II.
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (≤3.0 Å).
- Metabolomics : LC-MS profiling to identify pathway perturbations (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
